Lipophilicity (LogP) Control: A 0.40 LogP Reduction Compared to the N-Ethyl Analog for Improved Solubility
The target compound's predicted LogP is 1.20, which is 0.40 units lower than the LogP of 1.61 for the direct N-ethyl analog (CAS 1071536-01-0) [REFS-1, REFS-2]. It is also 0.50 units higher than the N-H analog (LogP 0.70) [1]. This intermediate lipophilicity is critical for balancing aqueous solubility and passive membrane permeability, often a key optimization parameter in early drug discovery.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.20 |
| Comparator Or Baseline | N-Ethyl Analog: LogP = 1.61; N-H Analog: LogP = 0.70 |
| Quantified Difference | ΔLogP = -0.40 vs. N-ethyl; ΔLogP = +0.50 vs. N-H |
| Conditions | Calculated using XLogP3 (PubChem) or proprietary method (Fluorochem), consistent across sources. |
Why This Matters
A 0.40 LogP reduction can significantly improve aqueous solubility and reduce non-specific protein binding while maintaining acceptable membrane permeability, making this compound a more versatile starting point for lead optimization than the more lipophilic N-ethyl analog.
- [1] PubChem. (2024). Compound Summary for (2R,3R)-6-oxo-2-phenylpiperidine-3-carboxylic acid (CID 133636720). National Institutes of Health. View Source
